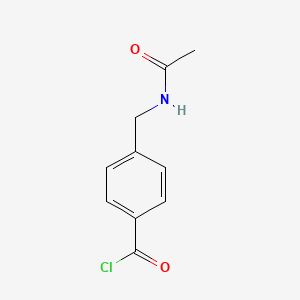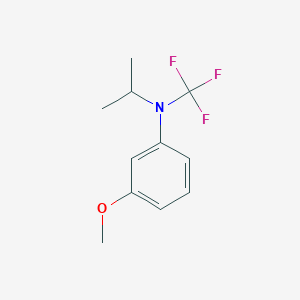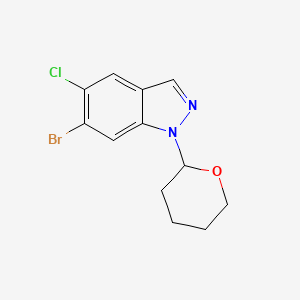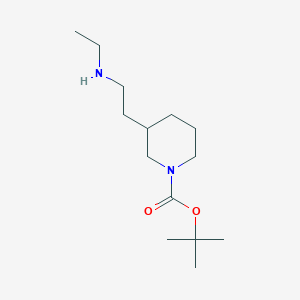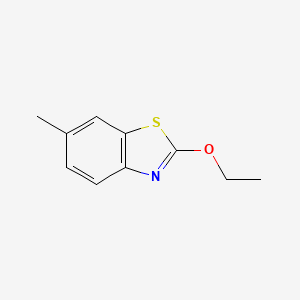
Benzothiazole, 2-ethoxy-6-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 2-ethoxy-6-methyl-(9CI) is a chemical compound with the molecular formula C10H11NOS. It belongs to the benzothiazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an ethoxy group at the 2-position and a methyl group at the 6-position on the benzothiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2-ethoxy-6-methyl-(9CI) typically involves the reaction of 2-aminothiophenol with ethyl chloroacetate under basic conditions to form the intermediate ethyl 2-mercaptoacetate. This intermediate then undergoes cyclization in the presence of a suitable catalyst to yield the desired benzothiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of Benzothiazole, 2-ethoxy-6-methyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzothiazole, 2-ethoxy-6-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperatures ranging from 0°C to 25°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperatures ranging from -10°C to 25°C.
Substitution: Halogenating agents, nitrating agents; temperatures ranging from 0°C to 50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Halogenated, nitrated benzothiazole derivatives.
Applications De Recherche Scientifique
Benzothiazole, 2-ethoxy-6-methyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and ligands for metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and polymers with specific properties.
Mécanisme D'action
The mechanism of action of Benzothiazole, 2-ethoxy-6-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens, leading to cell lysis. In the context of anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound without the ethoxy and methyl substituents.
2-Ethoxybenzothiazole: Similar structure but lacks the methyl group at the 6-position.
6-Methylbenzothiazole: Similar structure but lacks the ethoxy group at the 2-position.
Uniqueness
Benzothiazole, 2-ethoxy-6-methyl-(9CI) is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11NOS |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
2-ethoxy-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-3-12-10-11-8-5-4-7(2)6-9(8)13-10/h4-6H,3H2,1-2H3 |
Clé InChI |
HKXBOZVWOCWQIJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=C(S1)C=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



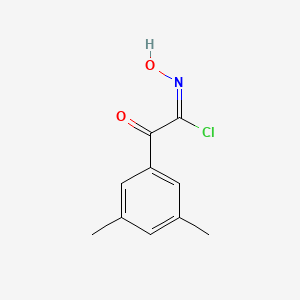
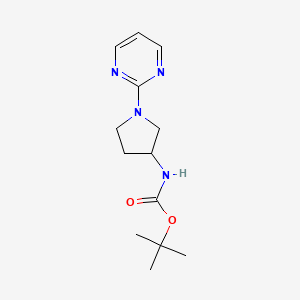
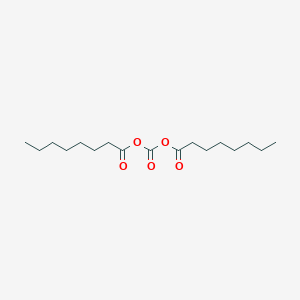
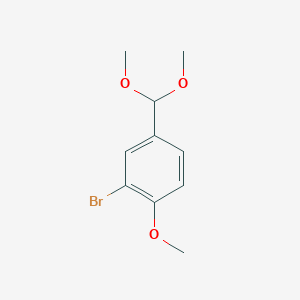
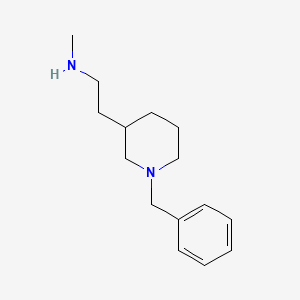
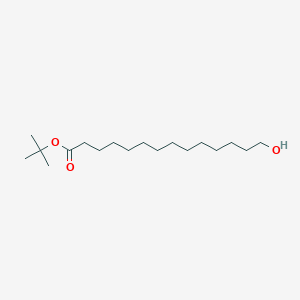
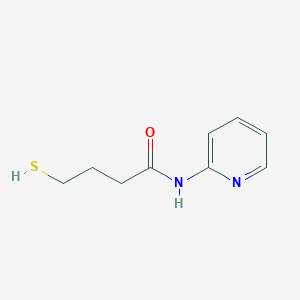
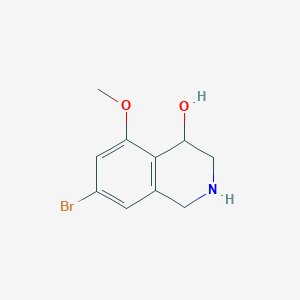
![2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)
